

# Physicochemical Properties of TBBPA-Sulfate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: TBBPA-sulfate

Cat. No.: B15543948

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## Introduction

Tetrabromobisphenol A (TBBPA) is a widely utilized brominated flame retardant. Its metabolism in biological systems leads to the formation of various derivatives, including sulfated conjugates. **TBBPA-sulfate** is a significant metabolite of TBBPA, formed during Phase II metabolism to facilitate its excretion from the body.<sup>[1]</sup> Understanding the physicochemical properties of **TBBPA-sulfate** is crucial for assessing its environmental fate, bioavailability, and toxicological profile. This guide provides a comprehensive overview of the known physicochemical characteristics of **TBBPA-sulfate**, details on its synthesis and analytical detection, and a summary of the properties of its parent compound, TBBPA, for comparative context.

## Physicochemical Properties of TBBPA-Sulfate

Direct quantitative experimental data on the physicochemical properties of **TBBPA-sulfate**, such as water solubility, octanol-water partition coefficient ( $\log K_{ow}$ ), vapor pressure, and  $pK_a$ , are not readily available in the public domain. However, based on its chemical structure as a sulfate monoester of TBBPA, we can infer its general properties. The addition of a sulfate group significantly increases the polarity and water solubility of the parent compound, while decreasing its lipophilicity ( $\log K_{ow}$ ) and vapor pressure.

Table 1: Physicochemical Properties of TBBPA Monosulfate

Property	Value	Source
Chemical Formula	C <sub>15</sub> H <sub>12</sub> Br <sub>4</sub> O <sub>5</sub> S	[2]
Molecular Weight	623.9 g/mol	[2]
Physical Description	A neat solid	[2]
Synonyms	TBBPA-sulfate, Tetrabromobisphenol A sulfate	[2]

## Physicochemical Properties of Tetrabromobisphenol A (TBBPA)

For context and comparison, the physicochemical properties of the parent compound, TBBPA, are summarized in Table 2. The high lipophilicity and low water solubility of TBBPA contrast with the expected properties of its more water-soluble sulfate metabolite.

Table 2: Physicochemical Properties of TBBPA

Property	Value	Temperature (°C)	pH	Source
Water Solubility	0.171 mg/L	25	3.05	[3]
4.15 mg/L	25	7.56	[3]	
30.5 mg/L	25	7.99	[3]	
228 mg/L	25	8.48	[3]	
1510 mg/L	25	8.91	[3]	
0.063 - 4.16 mg/L	Not Specified	Not Specified	[4]	
log K <sub>ow</sub>	4.5	Not Specified	Not Specified	[1]
Vapor Pressure	<1.19 x 10 <sup>-5</sup> Pa	20	Not Applicable	[4][5]
4.68 x 10 <sup>-8</sup> mm Hg	25	Not Applicable	[6]	
pKa	~7	Not Specified	Not Applicable	[4]

## Experimental Protocols

### Synthesis of TBBPA-Sulfate

The synthesis of TBBPA mono- and di-sulfate conjugates can be achieved through the reaction of TBBPA with chlorosulfonic acid.

Methodology:

- Dissolve TBBPA in a suitable aprotic solvent.
- Slowly add chlorosulfonic acid to the solution at a controlled temperature. The molar ratio of TBBPA to chlorosulfonic acid can be adjusted to favor the formation of mono- or di-sulfate products.
- The reaction mixture is stirred for a specified period to ensure completion.

- Crucially, the excess chlorosulfonic acid cannot be neutralized with strong inorganic bases like KOH or K<sub>2</sub>CO<sub>3</sub>, as this would cleave the sulfate ester linkage.
- Instead, the products are precipitated by the addition of an organic base, such as triethylamine.
- The resulting precipitate, the triethylamine salt of **TBBPA-sulfate**, is then purified using techniques like High-Performance Liquid Chromatography (HPLC).

## Analytical Detection of TBBPA-Sulfate in Biological Matrices

A common method for the quantification of **TBBPA-sulfate** in biological samples like human urine involves Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).<sup>[7][8]</sup>

### Methodology:

- Sample Preparation: A known volume of the biological sample (e.g., urine) is spiked with an internal standard (e.g., <sup>13</sup>C<sub>12</sub>-TBBPA).
- Solid-Phase Extraction (SPE):
  - The sample is acidified (e.g., with formic acid) and loaded onto an SPE cartridge (e.g., Florisil).
  - The cartridge is washed with a non-polar solvent (e.g., 5% acetone in hexane) to remove interfering substances.
  - The analytes, including **TBBPA-sulfate**, are eluted with a more polar solvent mixture (e.g., dichloromethane/methanol).
- LC-MS/MS Analysis:
  - The eluate from the SPE is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

- Separation is achieved on a liquid chromatography system, and detection and quantification are performed using a tandem mass spectrometer operating in a specific mode (e.g., electrospray ionization in negative mode) with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7]

## Visualizations



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Caption: Metabolic pathway of TBBPA to **TBBPA-Sulfate** and its subsequent analytical detection workflow.

## Conclusion

While direct quantitative data for the physicochemical properties of **TBBPA-sulfate** remain scarce, its identity as a major, more water-soluble metabolite of TBBPA is well-established. The provided experimental protocols for its synthesis and analysis offer valuable tools for researchers in the fields of environmental science, toxicology, and drug metabolism. Further research is warranted to experimentally determine the key physicochemical parameters of **TBBPA-sulfate** to better model its environmental transport and biological interactions.

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